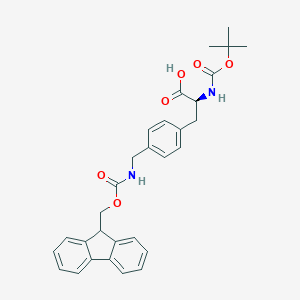
(S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, a member of the fluorenylmethoxycarbonyl (Fmoc) group of amino acids, is significant in biomedical research and the pharmaceutical industry. Its utility spans the development of hydrogelators, biomaterials, and therapeutics, driven by its unique structural and supramolecular features (Bojarska et al., 2020).
Synthesis Analysis
The synthesis process involves multiple steps, including the use of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines for the production of N-substituted hydroxamic acids through efficient condensation reactions (Mellor & Chan, 1997).
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids, including their conformational and energy landscapes, has been detailed through experimental and in silico studies, highlighting the significance of noncovalent interactions and supramolecular synthon patterns (Bojarska et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of this compound includes its role in the synthesis of constrained peptidomimetics and its behavior under various reaction conditions, demonstrating the versatility and utility of the Fmoc group in peptide chemistry (Mandal et al., 2005).
Physical Properties Analysis
The physical properties of compounds within the Fmoc group of amino acids, including crystallinity and solubility, have been characterized to understand their applications in solid-phase peptide synthesis and other biochemical applications (Jankowska et al., 2002).
Chemical Properties Analysis
The chemical properties, including stability and reactivity towards different chemical reagents, have been explored to optimize the synthesis and application of Fmoc-protected amino acids. For instance, the preparation of N-9-fluorenylmethoxycarbonylamino acid chlorides from mixed anhydrides demonstrates the compound's reactivity and potential for further functionalization (Chen, Lee, & Benoiton, 2009).
Applications De Recherche Scientifique
Chemical and Biological Properties
Fluorinated amino acids like (S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid are known for their novel physicochemical properties. They exhibit extreme chemical inertness, thermal stability, and a unique propensity for phase segregation. These properties can be engineered into proteins to enhance their stability against chemical and thermal denaturation while retaining biological activity. However, the synthesis of large proteins containing specifically fluorinated residues remains challenging. Developments in biosynthetic methods for introducing noncanonical amino acids into proteins promise to expand the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).
Environmental Interactions and Stability
Perfluorinated acids, such as (S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, demonstrate environmental persistence and have been detected in various wildlife globally. These substances, including PFCAs, are environmentally persistent and can be present at detectable concentrations in wildlife, but it's clear that PFCAs with seven fluorinated carbons or less are not bioaccumulative according to regulatory criteria. Further research is necessary to fully characterize the bioaccumulation potential of PFCAs with longer fluorinated carbon chains as they may exhibit partitioning behavior similar to or greater than PFOS (Conder et al., 2008).
Applications in Food Science
Compounds similar to (S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid are involved in various reactions during food processing and storage. For instance, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is produced from reactions involving phenylacetaldehyde (the Strecker aldehyde of phenylalanine) with creati(ni)ne in the presence of formaldehyde and ammonia. This review collects evidence suggesting that lipids can also contribute to the Strecker degradation of phenylalanine and the formation of formaldehyde analogously to carbohydrates. Carbohydrates and lipids can contribute simultaneously to PhIP formation and fate, demonstrating the coordinated contribution of both to the carbonyl chemistry in foods upon processing and storage (Zamora & Hidalgo, 2015).
Propriétés
IUPAC Name |
(2S)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZKNNBERXWTJP-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

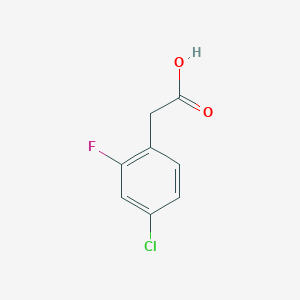
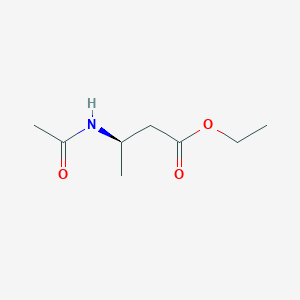
![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
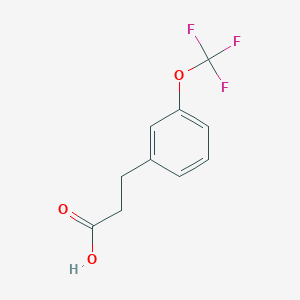
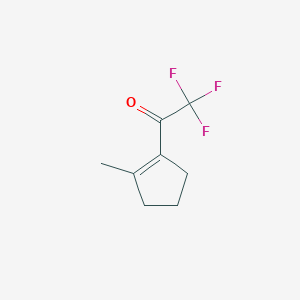
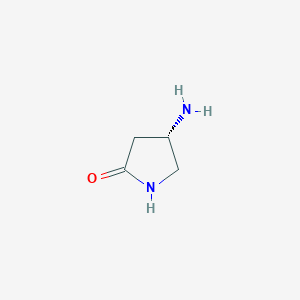

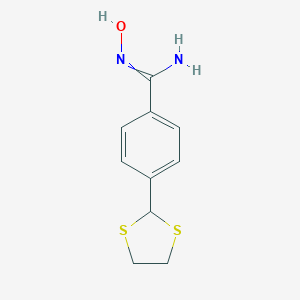
![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)
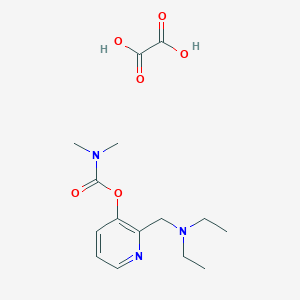
![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)

